molecular formula C20H20N2O4S B11498775 N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide

N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide

Cat. No.: B11498775
M. Wt: 384.5 g/mol
InChI Key: SCRKKJBFXCYGIJ-UHFFFAOYSA-N
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Description

N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide is a complex organic compound that features a dibenzo[b,d]furan core, a cyclopropanecarboxamide group, and a pyrrolidinylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The dibenzo[b,d]furan core can be synthesized through O-arylation reactions followed by cyclization of diaryl ethers .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to accelerate reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access . The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidinylsulfonyl group enhances its solubility and potential for interaction with biological targets, while the cyclopropanecarboxamide group adds rigidity to the molecule, influencing its binding properties .

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(8-pyrrolidin-1-ylsulfonyldibenzofuran-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C20H20N2O4S/c23-20(13-3-4-13)21-14-5-7-16-17-12-15(6-8-18(17)26-19(16)11-14)27(24,25)22-9-1-2-10-22/h5-8,11-13H,1-4,9-10H2,(H,21,23)

InChI Key

SCRKKJBFXCYGIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)NC(=O)C5CC5

Origin of Product

United States

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